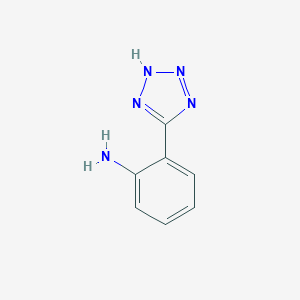

2-(1h-Tetrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCGQKSPWMDAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298976 | |

| Record name | 2-(1h-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18216-38-1 | |

| Record name | 18216-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1h-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Aniline and Its Derivatives

Classical and Modern Approaches to Tetrazole Ring Formation with Aniline (B41778) Precursors

The construction of the 5-substituted 1H-tetrazole ring system from nitrile precursors, such as those derived from aniline, is predominantly achieved through [3+2] cycloaddition reactions. This method, often referred to as a "click" reaction, involves the reaction of a nitrile with an azide (B81097) source. researchgate.netresearchgate.net It is a highly efficient and versatile method for forming the tetrazole heterocycle. nih.govthieme-connect.com

[3+2] Cycloaddition Reactions in the Synthesis of 2-(1H-Tetrazol-5-yl)aniline

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is the most common and direct method for synthesizing 5-substituted 1H-tetrazoles. nih.govacs.org This reaction involves the formal addition of a 1,3-dipole (the azide) to a dipolarophile (the nitrile). acs.org In the context of synthesizing 2-(1H-tetrazol-5-yl)aniline, the nitrile functionality is typically present on an aniline precursor.

The mechanism of the [3+2] cycloaddition between nitriles and azides has been a subject of considerable study. It can proceed through different pathways, including a concerted cycloaddition or a stepwise addition of either neutral or anionic azide species. researchgate.netnih.gov Density functional theory (DFT) calculations suggest that in some cases, the reaction may proceed through an imidoyl azide intermediate which then cyclizes to form the tetrazole. acs.orgnih.gov The activation barriers for this reaction are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the azide source (e.g., sodium azide, trimethylsilyl (B98337) azide). acs.orgnih.gov Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used due to their ability to dissolve the azide salts and facilitate the reaction at elevated temperatures. acs.orgacs.org For instance, in a cobalt-catalyzed synthesis, DMSO was found to be the optimal solvent, providing a near-quantitative yield. acs.org

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMSO | Excellent yield (99%) in Co-catalyzed reaction | acs.org |

| Solvent | DMF | Good yield (80%) in Co-catalyzed reaction | acs.org |

| Solvent | Acetonitrile (B52724) | Moderate yield (50%) in Co-catalyzed reaction | acs.org |

| Temperature | 100-150 °C | Typical range for uncatalyzed reactions | acs.org |

| Catalyst | Silica Sulfuric Acid | Provides 72%-95% yield in DMF | nih.gov |

To overcome the often harsh conditions (high temperatures and long reaction times) required for uncatalyzed nitrile-azide cycloadditions, various catalytic systems have been developed. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. thieme-connect.comnih.gov

Lewis acids, such as aluminum chloride (AlCl₃), are effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. researchgate.net The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the cycloaddition reaction. This allows the reaction to proceed under milder conditions.

In recent years, heterogeneous nanocatalysts have gained significant attention due to their high catalytic activity, stability, and ease of recovery and reuse. thieme-connect.com

Fe₂O₃@cellulose@Mn: A magnetically recoverable heterogeneous nanocomposite, Fe₂O₃@cellulose@Mn, has been synthesized and used as a catalyst for the [3+2] cycloaddition reaction under microwave irradiation. researchgate.net This catalyst is prepared by the stepwise fabrication of manganese nanoparticles on cellulose-modified magnetic Fe₂O₃ nanocomposites. researchgate.net The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet.

Graphene Oxide: Graphene oxide (GO) has also emerged as an effective catalyst in organic synthesis. ajgreenchem.comnih.gov Its large surface area and the presence of various oxygen-containing functional groups make it a versatile platform for catalysis. mdpi.com Copper nanoparticles supported on amide-functionalized graphene oxide (Cu-Amd-RGO) have been shown to be an excellent and recyclable catalyst for the synthesis of tetrazoles. researchgate.net The average particle size of the copper nanoparticles in this catalyst was found to be 7.6 nm. researchgate.net

| Catalyst | Key Features | Advantages | Reference |

|---|---|---|---|

| Fe₂O₃@cellulose@Mn | Magnetically recoverable, heterogeneous nanocomposite | Easy separation and reuse, efficient under microwave irradiation | researchgate.net |

| Cu-Amd-RGO | Copper nanoparticles on amide-functionalized graphene oxide | Excellent catalytic activity and recyclability | researchgate.net |

A variety of other metal-based catalysts have been successfully employed in the synthesis of 5-substituted 1H-tetrazoles.

Copper(II) Catalysts: Copper(II) complexes have been shown to be effective catalysts for the [3+2] cycloaddition of azides with organic nitriles. acs.orgresearchgate.net For instance, Cu(II)-Schiff base and Cu(II)-salen type complexes have demonstrated utility in catalyzing tetrazole synthesis. acs.org The reaction likely proceeds through the activation of the nitrile group by the Cu(II) species. researchgate.net

Tin(II) Chloride: Tin(II) chloride (SnCl₂) has been used in combination with nano-SiO₂ as a heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com This catalytic system offers the advantages of being environmentally friendly and reusable.

| Catalyst | Catalyst Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Cu(II)-Schiff base complexes | Homogeneous | Organic nitriles and sodium azide | Effectively catalyzes the [3+2] cycloaddition | acs.org |

| Cu(II)-salen type complexes | Homogeneous | Organic nitriles and sodium azide | Demonstrated utility in tetrazole synthesis | acs.org |

| SnCl₂-nano-SiO₂ | Heterogeneous | Nitriles and sodium azide | An efficient and reusable catalytic system | thieme-connect.com |

| Cobalt(II) complex | Homogeneous | Organonitriles and sodium azide | First example of a cobalt complex used for this reaction under homogeneous conditions | nih.gov |

Solvent Effects and Reaction Conditions (e.g., DMF, Acetic Acid, Microwave Irradiation)

The synthesis of 5-substituted-1H-tetrazoles, including 2-(1H-tetrazol-5-yl)aniline, is profoundly influenced by the selection of solvents and reaction conditions. Dimethylformamide (DMF), a dipolar aprotic solvent, is frequently employed in the synthesis of tetrazoles from nitriles. nih.gov It is a common medium for the fundamental reaction involving an inorganic azide like sodium azide and an acid source such as ammonium (B1175870) chloride. thieme-connect.com Reactions in nonprotic organic solvents like DMF often require higher temperatures to proceed effectively, and in some cases, may result in lower yields compared to other methods. acs.org A general procedure may involve heating a mixture of the starting nitrile and sodium azide in DMF at reflux temperature for several hours. scielo.org.za

Microwave irradiation has emerged as a powerful tool to enhance reaction conditions, offering significant advantages over conventional heating methods. ajrconline.org For the conversion of nitriles into 5-substituted 1H-tetrazoles, microwave-assisted synthesis can dramatically reduce reaction times and improve yields. organic-chemistry.org For instance, a reaction that requires up to 40 hours under traditional heating can be completed in just 2 hours with up to a 93% yield when conducted in DMF under microwave irradiation at 130°C. organic-chemistry.org This acceleration is due to the efficient and uniform heating of the reaction mixture by microwaves, which often leads to cleaner reactions and higher quality products. ajrconline.org The use of microwave heating is recognized for its operational simplicity, enhanced reaction rates, and increased energy efficiency. nih.gov

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Up to 40 hours | ~2 hours |

| Temperature | Typically >100°C (Reflux) | ~130°C |

| Yield | Variable | Up to 93% |

| Energy Input | Less efficient, slow conductive heating | Efficient, direct dielectric heating |

Condensation Reactions Involving Aniline Derivatives and Tetrazole-Forming Reagents

The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. thieme-connect.com In the context of 2-(1H-tetrazol-5-yl)aniline, the synthesis starts from an aniline derivative, specifically 2-aminobenzonitrile (B23959). This precursor contains the necessary aniline structure and the nitrile functional group required for the tetrazole ring formation.

The key tetrazole-forming reagent is typically an azide source, with sodium azide (NaN₃) being the most widely used due to its availability and reactivity. nih.govthieme-connect.com The reaction is often facilitated by the presence of a proton source, such as ammonium chloride, which reacts with sodium azide to form hydrazoic acid in situ. thieme-connect.com The hydrazoic acid then undergoes a cycloaddition with the nitrile group of 2-aminobenzonitrile to form the 2-(1H-tetrazol-5-yl)aniline product. This condensation reaction is a cornerstone of tetrazole chemistry, providing a reliable pathway to this class of heterocyclic compounds.

Green Chemistry Approaches in 2-(1H-Tetrazol-5-yl)aniline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of tetrazoles to minimize environmental impact and improve safety. These approaches focus on using environmentally benign solvents, reducing energy consumption, and avoiding hazardous reagents and catalysts.

Water-Mediated Protocols

A significant advancement in green tetrazole synthesis is the replacement of volatile and toxic organic solvents with water. mdpi.com Although organic reactants often have limited solubility in water, this challenge can be overcome through techniques like micellar catalysis. By adding a surfactant to the aqueous medium, micelles are formed, creating a microenvironment that can solubilize the organic substrates and facilitate the reaction. mdpi.com The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, inexpensive, and environmentally safe. mdpi.com Reports have demonstrated the successful synthesis of 1,5-disubstituted tetrazoles in water, showcasing a sustainable alternative to traditional solvent systems. mdpi.com

Catalyst-Free Methods

To further align with green chemistry principles, efforts have been made to develop catalyst-free synthetic methods. Many traditional tetrazole syntheses rely on strong Lewis acids or metal catalysts, which can be toxic, costly, and generate hazardous waste. thieme-connect.com Recent research has explored catalyst-free approaches, which often involve performing the reaction under specific conditions, such as elevated temperatures in a suitable solvent. rsc.org Additionally, the use of natural, low-cost, and metal-free heterogeneous catalysts, such as cuttlebone, has been reported for the [3+2] cycloaddition of nitriles and sodium azide. rsc.org Such methods avoid the environmental and economic issues associated with metal catalysts and simplify product work-up, as the catalyst can be easily removed by filtration. rsc.org

Sustainability Metrics and Environmental Impact Assessments (E-factor)

A quantitative assessment of the environmental performance of a chemical process can be achieved using green chemistry metrics. One of the most widely recognized metrics is the Environmental Factor (E-factor), introduced by Roger Sheldon. chemanager-online.com The E-factor is defined as the total mass of waste produced (in kg) per kg of the desired product. nih.gov

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates less waste generation and, consequently, a more sustainable and greener process. nih.gov The ideal E-factor is zero, which represents the ultimate goal of a zero-waste process. tudelft.nl The E-factor provides a simple yet powerful tool for comparing the environmental footprint of different synthetic routes. The pharmaceutical and fine chemical industries historically have very high E-factors compared to bulk chemical production, highlighting the critical need for greener synthetic methodologies in these sectors. chemanager-online.comresearchgate.net By calculating and minimizing the E-factor, chemists can design processes that are not only scientifically elegant but also environmentally responsible.

| Industry Sector | Annual Product Tonnage | E-Factor (kg waste / kg product) |

|---|---|---|

| Oil Refining | 10⁶ - 10⁸ | ~0.1 |

| Bulk Chemicals | 10⁴ - 10⁶ | <1 - 5 |

| Fine Chemicals | 10² - 10⁴ | 5 - 50 |

| Pharmaceuticals | 10¹ - 10³ | 25 - >100 |

Table of Mentioned Chemical Compounds

| Compound Name | Role / Mention |

|---|---|

| 2-(1H-Tetrazol-5-yl)aniline | Target compound of the article |

| Dimethylformamide (DMF) | Reaction solvent |

| Acetic Acid | Mentioned as an example reaction condition |

| 2-Aminobenzonitrile | Starting material/precursor for the target compound |

| Sodium Azide (NaN₃) | Tetrazole-forming reagent (azide source) |

| Ammonium Chloride (NH₄Cl) | Proton source in tetrazole synthesis |

| Hydrazoic Acid (HN₃) | Reactive intermediate in tetrazole synthesis |

| Zinc Chloride | Mentioned as a catalyst in a water-based method |

Synthesis of Functionalized 2-(1H-Tetrazol-5-yl)aniline Derivatives

Functionalization of the parent 2-(1H-tetrazol-5-yl)aniline structure allows for the systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties. Synthetic efforts are typically directed at modifying the phenyl ring, the tetrazole moiety, or introducing tetrazole-containing appendages.

Achieving regioselective functionalization of the phenyl ring in aniline derivatives is crucial for creating specific isomers with desired properties. Direct C-H activation has emerged as a powerful tool for this purpose, enabling the conversion of aromatic C-H bonds into new carbon-carbon and carbon-heteroatom bonds with high selectivity. researchgate.netnih.gov These methods can be broadly categorized by the position they target on the aniline ring.

Ortho-Functionalization : The amino group of aniline can act as a directing group to guide functionalization to the ortho position. However, to achieve high selectivity, removable directing groups are often employed. For instance, a pyrimidine (B1678525) group can be used to direct the ortho-C-H nitration of anilines using a palladium catalyst. researchgate.net Similarly, the direct arylation of N-(2-pyridyl) substituted anilines occurs at the ortho position relative to the amine functionality. researchgate.net

Meta-Functionalization : Accessing the meta position of anilines is traditionally challenging. Ruthenium-catalyzed σ-activation has become a key strategy for achieving remote meta-C–H functionalization of arenes, including aniline derivatives. researchgate.net

Para-Functionalization : Metal-free cross-dehydrogenative coupling reactions have been developed for direct para-C–H heteroarylation of anilines. researchgate.net One such method utilizes air as the oxidant to couple anilines with quinoxalinones. researchgate.net Another approach involves a simple regioselective thiocyanation at the para-position under transition-metal-free conditions. researchgate.net

These C-H functionalization strategies offer a versatile toolkit for modifying the phenyl ring of tetrazolyl-anilines, allowing for the introduction of various substituents such as aryl, alkyl, nitro, and amino groups in a controlled manner. researchgate.netmdpi.com

The tetrazole ring itself offers multiple sites for derivatization, primarily at its nitrogen atoms. Alkylation is a common modification, but it presents a challenge in regioselectivity, as it can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net

The N-alkylation of 5-substituted tetrazoles is typically performed using an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent. mdpi.comresearchgate.net The ratio of the resulting N1 and N2 isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide yields a separable mixture of the 1,5- and 2,5-disubstituted products. mdpi.com

To overcome the lack of regioselectivity, protecting group strategies can be employed. For instance, a p-methoxybenzyl (PMB) group can be used to protect one of the nitrogen atoms, allowing for selective functionalization at another position. The PMB group can later be cleaved under oxidative or acidic conditions. organic-chemistry.org Another approach involves palladium-catalyzed reactions that can achieve regiospecific synthesis of 2-allylated-5-substituted tetrazoles from nitriles, trimethylsilyl azide, and allyl acetates. researchgate.net Functionalization can also be achieved through C-H deprotonation using a strong base like a turbo Grignard reagent, followed by reaction with an electrophile. organic-chemistry.org

Instead of being directly attached to the phenyl ring, the tetrazole moiety can be incorporated as part of a side chain on the aniline core. This architectural variation significantly expands the chemical space of accessible derivatives. The synthesis of these compounds can be achieved through various routes, often involving the coupling of pre-functionalized aniline and tetrazole fragments.

One general strategy involves the synthesis of 2-alkenyl-tethered anilines, which can serve as versatile intermediates. nih.gov These can be prepared via methods like the 3-aza-Cope rearrangement or olefin cross-metathesis. nih.gov The terminal alkene in the side chain can then be further manipulated and converted into a tetrazole ring.

Alternatively, anilines with haloalkyl side chains can be prepared and subsequently reacted with an azide source (e.g., sodium azide) to form the tetrazole ring via cycloaddition. A more direct approach involves the coupling of an aniline derivative with a molecule already containing a tetrazole side chain. For example, new (tetrazol-5-yl)methylindole derivatives have been synthesized from 2-phenylindole, demonstrating the feasibility of attaching tetrazole-containing side chains to aromatic systems. nih.gov Similarly, 5-thio-substituted tetrazole derivatives can be prepared, where the tetrazole is linked through a sulfur atom, offering another mode of connection. nih.gov

Advanced Synthetic Strategies and Building Block Approaches

Modern organic synthesis increasingly relies on strategies that maximize efficiency and complexity in a minimal number of steps. Multicomponent reactions and the use of versatile building blocks are at the forefront of these efforts for constructing tetrazole-aniline scaffolds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are exceptionally well-suited for the rapid generation of molecular diversity. nih.govacs.org The Ugi and Passerini reactions are two of the most powerful MCRs adapted for tetrazole synthesis. nih.govacs.org

Ugi Tetrazole Four-Component Reaction (UT-4CR) : This reaction is a cornerstone for the synthesis of α-aminomethyl tetrazoles. nih.govresearchgate.net In the context of tetrazole-aniline scaffolds, the reaction typically involves an aniline (the amine component), an aldehyde or ketone (the oxo component), an isocyanide, and an azide source (often trimethylsilyl azide, TMSN3, or hydrazoic acid, HN3). nih.govacs.org The components react to form a 1,5-disubstituted tetrazole where the aniline nitrogen is attached to the α-carbon of the original oxo component. The UT-4CR is highly convergent and tolerates a wide range of functional groups on each of the starting materials, making it ideal for creating large libraries of diverse compounds. nih.gov

Passerini Tetrazole Three-Component Reaction (PT-3CR) : The Passerini reaction is a three-component reaction between an oxo component, an isocyanide, and a nucleophile. nih.govresearchgate.net In the tetrazole variant, an azide source replaces the typical carboxylic acid nucleophile. nih.govrsc.org The reaction of an aldehyde, an isocyanide, and TMSN3 yields 5-(1-hydroxyalkyl)tetrazoles. nih.gov While this reaction does not directly incorporate an aniline, the resulting hydroxyl group serves as a functional handle for further modification, including subsequent coupling to an aniline derivative. The PT-3CR is often accelerated by sonication and can be performed under catalyst-free conditions. nih.govresearchgate.net

A complementary strategy to MCRs involves the use of pre-functionalized tetrazoles as versatile building blocks. beilstein-journals.org Specifically, 1-substituted tetrazole-5-carbaldehydes have been developed as key intermediates. beilstein-journals.org These compounds are valuable because the aldehyde group is a gateway to a vast array of chemical transformations.

The synthesis of these tetrazole aldehydes can be achieved via a Passerini-tetrazole reaction to produce a hydroxymethyl precursor, which is then oxidized (e.g., via Swern oxidation) to the desired aldehyde. beilstein-journals.org This approach is advantageous as it avoids the lengthy and hazardous routes previously used to access these compounds. beilstein-journals.org

Once prepared, these bench-stable tetrazole aldehydes can be readily incorporated into various synthetic schemes, including other MCRs. They can serve as the oxo component in both Passerini and Ugi reactions, allowing the tetrazole moiety to be integrated into complex molecular scaffolds in a planned and efficient manner. beilstein-journals.org This building block approach provides a unique and powerful method for generating novel tetrazole-based compound libraries that would be challenging to synthesize otherwise. beilstein-journals.org

Synthesis of 2-(1H-Tetrazol-5-yl)-2H-azirines as Intermediates

The synthesis of 2-(1H-tetrazol-5-yl)-2H-azirines serves as a critical step in creating more complex heterocyclic compounds. nih.gov A prominent method for synthesizing these intermediates involves the thermolysis of haloazidoalkenes that bear a tetrazol-5-yl substituent. nih.gov This reaction is typically performed by heating a solution of the vinyl azide precursor in toluene (B28343) at 90 °C for approximately 1 to 3 hours. nih.gov

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) and infrared (IR) spectroscopy. nih.gov Specifically, the disappearance of the characteristic IR absorption band of the azido (B1232118) group, which is typically observed around 2105–2130 cm⁻¹, signals the completion of the reaction. nih.gov This methodology has proven to be efficient, yielding 2-halo-2-(tetrazol-5-yl)-2H-azirines in high yields, generally ranging from 85% to 99%. nih.gov These 2H-azirines are valuable and highly reactive building blocks for the synthesis of a variety of nitrogen-containing compounds, including derivatives of 2-(1H-tetrazol-5-yl)aniline. nih.govresearchgate.net The reaction provides a direct route to these strained three-membered heterocycles, which can subsequently undergo various transformations. acs.orgnih.gov

Purification and Characterization Methodologies in Synthetic Research

Chromatographic techniques are indispensable for the isolation and purification of 2-(1H-tetrazol-5-yl)aniline and its derivatives from crude reaction mixtures. nih.gov Thin-layer chromatography (TLC) is a fundamental technique used for rapid, qualitative monitoring of the progress of a chemical reaction. nih.govresearchgate.net It helps in determining the point of completion by observing the disappearance of starting materials and the appearance of the product spot. nih.gov

For preparative scale purification, flash chromatography is a commonly employed method. nih.gov In the synthesis of intermediates like 2-(1-benzyl-1H-tetrazol-5-yl)-1-(5-nitrofuran-2-yl)-2-(triphenylphosphoranylidene)ethanone, the crude product is purified using flash chromatography with ethyl acetate (B1210297) as the eluent. nih.gov This technique allows for the efficient separation of the desired compound from unreacted starting materials, reagents, and byproducts, ensuring the high purity required for subsequent synthetic steps and accurate characterization.

The structural confirmation of 2-(1H-tetrazol-5-yl)aniline derivatives and their synthetic intermediates relies heavily on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govmdpi.comsjpas.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the synthesis of 2-halo-2-(tetrazol-5-yl)-2H-azirines, the disappearance of the strong absorption band for the azido (N₃) group around 2105–2130 cm⁻¹ is a key indicator of the successful conversion of the vinyl azide precursor to the azirine product. nih.gov The IR spectra of the resulting azirine derivatives show characteristic bands for the various functional groups within their structures. nih.gov

Table 1: Selected IR Data for 2-Halo-2-(1-benzyl-1H-tetrazol-5-yl)-2H-azirine Derivatives nih.gov

| Compound | Key IR Bands (cm⁻¹) |

|---|---|

| 2-(1-Benzyl-1H-tetrazol-5-yl)-2-chloro-3-phenyl-2H-azirine (15c) | 1743, 1597, 1498, 1451, 1068, 831, 721, 686 |

| 2-(1-Benzyl-1H-tetrazol-5-yl)-2-bromo-3-phenyl-2H-azirine (15d) | 1743, 1597, 1498, 1451, 1114, 808, 720, 685 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For 2-(tetrazol-5-yl)-2H-azirine derivatives, ¹³C NMR is particularly useful for confirming the structure of the azirine ring. The spectra typically show the sp²-hybridized carbon (C-3) of the ring at a chemical shift between 156.8 and 169.6 ppm, while the sp³-hybridized carbon (C-2) appears between 33.3 and 51.9 ppm. nih.gov ¹H NMR spectroscopy confirms the presence of various protons, such as those on aromatic rings and the benzyl group, helping to piece together the complete molecular structure. nih.govmdpi.com

Table 2: NMR Data for Representative 2-Halo-2-(1-benzyl-1H-tetrazol-5-yl)-2H-azirine Derivatives nih.gov

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

|---|---|---|

| 15c | 8.04 (d), 7.77-7.73 (m), 7.65-7.61 (m), 7.45-7.43 (m), 7.40-7.37 (m), 5.95 (d), 5.91 (d) | 168.6, 152.9, 135.7, 133.1, 131.3, 129.8, 129.1, 129.0, 128.5, 119.7, 52.1, 46.4 |

| 15d | 8.09 (d), 7.78-7.74 (m), 7.66-7.62 (m), 7.47-7.45 (m), 7.39-7.37 (m), 5.96 (d), 5.91 (d) | 169.6, 153.2, 135.8, 133.0, 131.4, 129.8, 129.1, 129.0, 128.6, 119.7, 52.1, 33.8 |

| 15e | 8.06 (d), 7.99 (d), 7.44-7.35 (m), 5.91 (s) | 161.7, 152.7, 138.9, 138.3, 133.1, 129.4, 129.1, 128.5, 121.1, 52.2, 47.0 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a synthesized compound. By measuring the mass-to-charge ratio with high accuracy, HRMS can confirm the elemental composition. For instance, the calculated mass for the protonated molecule [M+H]⁺ of 2-(1-benzyl-1H-tetrazol-5-yl)-2-chloro-3-phenyl-2H-azirine (C₁₆H₁₃ClN₅) is 310.0854, which was found to match the experimental value exactly, thereby confirming its molecular formula. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data nih.gov

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 15c | C₁₆H₁₃ClN₅ | 310.0854 | 310.0854 |

| 15d | C₁₆H₁₃BrN₅ | 354.0348 | 354.0343 |

| 15e | C₁₄H₁₁ClN₅S | 316.0418 | 316.0417 |

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. mdpi.com This method provides the empirical formula of the synthesized molecule and serves as a crucial checkpoint for its purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the structural integrity and high purity of the sample. mdpi.com

For example, in the characterization of various derivatives, the elemental analysis results are presented as follows:

Table 4: Example of Elemental Analysis Data for Tetrazole Derivatives mdpi.com

| Compound | Molecular Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| AV2 | C₃₂H₃₅N₅O₅ | Calculated | 67.46 | 6.17 | 12.26 |

| Found | 67.41 | 6.24 | 12.34 | ||

| AV3 | C₃₀H₃₀N₈O₉ | Calculated | 55.72 | 4.68 | 17.33 |

This data confirms that the elemental composition of the synthesized compounds is consistent with their proposed chemical structures.

Reactivity and Reaction Mechanisms of 2 1h Tetrazol 5 Yl Aniline

Electronic and Steric Influences on Reactivity

The tetrazole ring is generally considered an electron-withdrawing group. This property arises from the presence of four nitrogen atoms in the heterocyclic ring, which exert an inductive electron-withdrawing effect (-I effect). This electronic pull reduces the electron density on the attached benzene (B151609) ring. Consequently, the amino group of the aniline (B41778) moiety becomes less basic compared to aniline itself.

The electron-withdrawing nature of the tetrazole ring deactivates the aniline ring towards electrophilic aromatic substitution to some extent. However, the amino group is a strong activating group, and its influence is expected to still dominate the reactivity of the aromatic ring. The ortho-positioning of the bulky tetrazole group can also introduce steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

The aniline moiety, being an electron-donating group through resonance (+R effect), increases the electron density on the benzene ring. This electronic effect can have a modest influence on the adjacent tetrazole ring. The increased electron density on the carbon atom to which the tetrazole is attached might slightly affect the electronic distribution within the tetrazole ring. However, the tetrazole ring is known for its general stability due to its aromatic character and high nitrogen content. researchgate.net It is generally resistant to a variety of chemical transformations under mild conditions.

The primary influence of the aniline moiety on the tetrazole ring is more likely to be steric rather than electronic. The proximity of the amino group could sterically hinder reactions occurring at the N-1 or N-2 positions of the tetrazole ring.

Substitution Reactions

The presence of both an activated aromatic ring and a heterocyclic system allows for various substitution reactions.

The amino group of the aniline moiety is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.com Therefore, electrophiles are expected to attack the positions ortho and para to the amino group. In the case of 2-(1H-tetrazol-5-yl)aniline, the C4 and C6 positions are ortho to the amino group, and the C5 position is para.

However, the tetrazole group at the C2 position exerts steric hindrance, which will likely disfavor substitution at the adjacent C6 position. The C4 position is also subject to some steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C5 position (para to the amino group), with some potential for substitution at the C4 position. Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com

| Position | Electronic Effect of -NH₂ | Steric Hindrance from Tetrazole | Predicted Reactivity |

|---|---|---|---|

| C4 | Activated (ortho) | Moderate | Possible substitution |

| C5 | Activated (para) | Low | Favored substitution |

| C6 | Activated (ortho) | High | Disfavored substitution |

Nucleophilic substitution reactions can potentially occur on the tetrazole ring. The acidic N-H proton of the 1H-tetrazole can be removed by a base to form a tetrazolate anion. This anion can then act as a nucleophile and react with electrophiles, such as alkyl halides, leading to N-alkylation. The alkylation can occur at either the N-1 or N-2 position of the tetrazole ring, often resulting in a mixture of isomers. The specific reaction conditions and the nature of the electrophile can influence the regioselectivity of this reaction.

Oxidation and Reduction Processes

The oxidation and reduction of 2-(1H-tetrazol-5-yl)aniline would likely involve the aniline moiety, as the tetrazole ring is generally stable under mild oxidizing and reducing conditions. researchgate.net

The primary amino group of the aniline moiety is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various functional groups, such as nitroso, nitro, or can lead to polymerization.

Regarding reduction, while the parent compound itself is not typically reduced, if a nitro group were introduced onto the aniline ring through electrophilic substitution, it could be subsequently reduced to an amino group. The reduction of aromatic nitro compounds to anilines is a common transformation and can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl). wikipedia.orgorganic-chemistry.org This two-step process of nitration followed by reduction would be a viable method for introducing a second amino group onto the aromatic ring.

| Reaction Type | Reactive Moiety | Potential Products | General Reagents |

|---|---|---|---|

| Oxidation | Aniline (-NH₂) | Nitroso, Nitro, Polymerization products | Various oxidizing agents |

| Reduction of a Nitro-derivative | Nitro group (-NO₂) | Amino group (-NH₂) | H₂/Pd-C, Fe/HCl, Zn/HCl |

Oxidation Pathways Leading to Nitro Derivatives

The oxidation of the amino group in 2-(1H-tetrazol-5-yl)aniline to a nitro group represents a significant transformation, yielding nitro derivatives that are valuable precursors in various synthetic applications. While direct oxidation pathways for 2-(1H-tetrazol-5-yl)aniline are not extensively detailed in the provided search results, the chemistry of related tetrazole-containing compounds provides insights into potential synthetic strategies. The introduction of a nitro group can dramatically alter the electronic properties of the molecule, influencing its reactivity and potential applications.

Stability of the Tetrazole Ring under Oxidative/Reductive Conditions

The tetrazole ring is known for its remarkable stability under a range of oxidative and reductive conditions. This stability is attributed to its aromatic character, with a delocalization energy of 209 kJ/mol. wikipedia.org Tetrazoles are generally resistant to metabolic degradation pathways such as β-oxidation. acs.orgnih.gov This inherent stability allows for chemical modifications to be performed on other parts of the molecule without compromising the integrity of the tetrazole ring. For instance, tetrazole derivatives are investigated as components in rocket propellants and gas generators due to their high energy properties and relative stability. acs.org The ring's robustness is crucial in multistep syntheses where various reagents and conditions are employed.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. In the context of 2-(1H-tetrazol-5-yl)aniline and its derivatives, cycloaddition reactions, particularly [3+2] cycloadditions, play a pivotal role in post-synthetic modifications and the creation of novel heterocyclic systems.

[3+2] Cycloadditions in Post-Synthetic Modification

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a widely used method for synthesizing five-membered heterocyclic rings. researchgate.netuchicago.edu This reaction involves a 1,3-dipole and a dipolarophile. In the context of tetrazole chemistry, this can involve the reaction of an azide (B81097) with a nitrile to form the tetrazole ring itself. researchgate.net For post-synthetic modification, derivatives of 2-(1H-tetrazol-5-yl)aniline can be functionalized to contain either a 1,3-dipole or a dipolarophile, enabling their participation in [3+2] cycloaddition reactions to append new ring systems. This strategy is valuable for creating diverse molecular scaffolds for applications in medicinal chemistry and materials science. nih.gov For example, a transition-metal-free [3+2] cycloaddition between arylazo sulfones and diazo compounds has been reported for the synthesis of tetrazole derivatives. rsc.org Another approach involves the silver-catalyzed [3+2] cycloaddition of arenediazonium salts with trimethylsilyldiazomethane (B103560) to produce 2-aryltetrazoles. nih.gov

Reactivity of 2-(Tetrazol-5-yl)-2H-azirines with Arynes and Imines

Derivatives of 2-(1H-tetrazol-5-yl)aniline, specifically 2-(tetrazol-5-yl)-2H-azirines, have been shown to be valuable building blocks in cycloaddition reactions. nih.govacs.org These strained three-membered rings are reactive towards various species, including arynes and imines.

The reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes, generated in situ, leads to the selective synthesis of 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives. nih.govresearchgate.net The proposed mechanism involves a nucleophilic addition of the 2H-azirine to the aryne, forming a zwitterionic intermediate. Subsequent intramolecular attack and bond cleavage lead to the indole (B1671886) product. nih.govacs.org This reaction pathway highlights the reactivity of the azirine ring and its utility in constructing complex heterocyclic systems. A formal [2+2] cycloaddition is ruled out as it would lead to a different regioisomer. nih.govacs.org

Furthermore, the reactivity of 2-(tetrazol-5-yl)-2H-azirines with imines in the presence of a Lewis acid catalyst, such as Zn(OTf)2, provides a route to tetrasubstituted 4-(tetrazol-5-yl)-1H-imidazoles. researchgate.netmdpi.com This transformation demonstrates the versatility of the azirine moiety as a synthon for various heterocyclic cores.

Coupling Reactions and Complex Molecule Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions are widely used in the pharmaceutical industry to construct complex molecular architectures. mdpi.com

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules containing the 2-(1H-tetrazol-5-yl)aniline scaffold. researchgate.net For instance, a halogenated derivative of 2-(1H-tetrazol-5-yl)aniline could be coupled with a variety of boronic acids or esters to introduce diverse substituents.

The Heck reaction, on the other hand, couples an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of substituted alkenes and has been employed in the synthesis of various biologically active compounds. libretexts.orgnih.govyoutube.com A derivative of 2-(1H-tetrazol-5-yl)aniline containing a vinyl or aryl halide group could undergo a Heck reaction to form more complex structures.

These coupling reactions provide powerful methods for elaborating the 2-(1H-tetrazol-5-yl)aniline core, enabling the synthesis of a wide array of derivatives with potentially interesting biological or material properties.

Mechanistic Investigations using Computational and Experimental Methods

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. A combination of computational and experimental methods is often employed to elucidate reaction pathways and predict the reactivity of molecules. nih.gov

Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability of intermediates, and energy barriers of reaction pathways. iosrjournals.org For example, computational studies have been used to investigate the tautomeric equilibria in 5-substituted tetrazoles and the mechanisms of tetrazole formation from nitriles and azides. iosrjournals.orgacs.org Such studies can help rationalize observed experimental outcomes and guide the design of new experiments.

Experimental techniques, such as NMR spectroscopy and X-ray crystallography, provide crucial data for structure determination and reaction monitoring. mdpi.com For instance, the regiochemistry of N-alkylation reactions of tetrazoles can be determined using 1H and 13C NMR spectroscopy. mdpi.com Kinetic studies can provide information about reaction rates and the influence of different substituents on reactivity. nih.gov The synergistic use of computational and experimental methods provides a comprehensive understanding of the reactivity and reaction mechanisms of compounds like 2-(1H-tetrazol-5-yl)aniline and its derivatives. nih.gov

Table of Reaction Conditions for the Synthesis of Indole Derivatives

| Entry | Aryne Precursor | Fluoride Source | Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | o-(trimethylsilyl)phenyl triflate | CsF | - | 80 | 24 | 15 |

| 2 | o-(trimethylsilyl)phenyl triflate | KF | 18-crown-6 | 60 | 5 | 22 |

| 3 | o-(trimethylsilyl)phenyl triflate (stepwise addition) | KF | 18-crown-6 | 60 | 5 | 77 |

Data derived from a study on the reaction between 2-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-3-phenyl-2H-azirine and benzyne. acs.org

Computational Chemistry for Reaction Pathway Elucidation

There are no specific computational studies in the reviewed literature that elucidate the reaction pathways for 2-(1H-tetrazol-5-yl)aniline. Scientific investigations into the reactivity of this compound using computational methods like Density Functional Theory (DFT) have not been published. Such studies would typically be employed to model reaction intermediates, transition states, and calculate activation energies to predict the most likely mechanistic pathways for its reactions, such as electrophilic substitution on the aniline ring or reactions involving the tetrazole moiety.

While computational analyses have been performed on other tetrazole derivatives to understand their structure or synthesis, these findings are not directly applicable to the specific reaction pathways of 2-(1H-tetrazol-5-yl)aniline. For example, studies on the photochemical pathways of methyl-5-aminotetrazoles have shown that different isomers yield distinct products, but similar research on the aminophenyl derivative is absent. researchgate.net

Kinetic Studies and Rate Determining Steps

No experimental kinetic data for reactions involving 2-(1H-tetrazol-5-yl)aniline has been reported in the scientific literature. Consequently, there is no information regarding the rate-determining steps for any of its potential chemical transformations.

Kinetic studies are crucial for understanding reaction mechanisms by measuring how reaction rates change with varying concentrations of reactants, temperature, or catalysts. This data allows for the formulation of a rate law, which provides insight into the composition of the transition state of the slowest, or rate-determining, step of the reaction. tubitak.gov.tr Research on the synthesis of related 5-arylamino-1H-tetrazoles from arylcyanamides has suggested that the initial protonation step is likely rate-determining, but this is a different reaction and compound class. tubitak.gov.tr Without dedicated kinetic experiments on 2-(1H-tetrazol-5-yl)aniline, any discussion of its rate-determining steps would be purely speculative.

Medicinal Chemistry and Pharmacological Applications of 2 1h Tetrazol 5 Yl Aniline Derivatives

Bioisosterism and Drug Design Principles

Bioisosterism, a key strategy in drug design, involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of creating a new compound with improved biological characteristics. researchgate.net The tetrazole moiety is a prominent example of a bioisostere, primarily for the carboxylic acid group and the cis-amide bond. beilstein-journals.orgnih.govchemicalbook.com

Tetrazole as a Cis-Amide Mimic

In addition to being a carboxylic acid bioisostere, the 1,5-disubstituted tetrazole ring can also act as a mimic for the cis-amide bond. acs.orgrug.nl This is particularly relevant in the design of peptidomimetics, where replicating the spatial arrangement of peptide bonds is crucial for biological activity. The rigid, planar structure of the tetrazole ring can effectively simulate the conformation of a cis-amide, contributing to the potency and conformational rigidity of the resulting molecule. beilstein-journals.orgnih.govchemicalbook.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as 2-(1H-tetrazol-5-yl)aniline, relates to its biological activity. nih.govuq.edu.auvu.edu.au These studies involve systematically modifying the molecule and observing the effects on its pharmacological properties.

Systematic Structural Modifications and Their Biological Impact

Systematic structural modifications of the 2-(1H-tetrazol-5-yl)aniline scaffold have been explored to optimize the biological activity of its derivatives. These modifications often focus on introducing various substituents to the aniline (B41778) ring or the tetrazole ring.

For example, in a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives developed as G protein-coupled receptor-35 (GPR35) agonists, SAR studies revealed that the nature and position of substituents on the benzamide (B126) portion significantly influenced their potency. nih.gov

A study on the antimicrobial activity of 2-(1H-tetrazol-5-yl)aniline derivatives showed that the introduction of halogens into the aniline fragment led to an increase in activity. zsmu.edu.uaresearchgate.net For instance, a derivative with fluorine showed enhanced activity against Escherichia coli and Klebsiella pneumonia, while derivatives with chlorine and bromine were more effective against Pseudomonas aeruginosa. zsmu.edu.uaresearchgate.net

The following table summarizes the impact of certain structural modifications on the biological activity of 2-(1H-tetrazol-5-yl)aniline derivatives based on available research findings.

| Compound/Derivative Class | Structural Modification | Observed Biological Impact | Reference |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | Substitution on the benzamide ring | Potent agonism of GPR35 | nih.gov |

| 1-(2-(1H-tetrazol-5-yl)-R₁-phenyl)-3-R₂-phenyl(ethyl)ureas | Halogen introduction to the aniline fragment | Increased antimicrobial activity against specific bacterial strains | zsmu.edu.uaresearchgate.net |

| 4-bromo-2-(1H-tetrazol-5-yl)aniline derivatives | Bromine at the 4-position of the aniline ring | Potential antibacterial and anticancer properties |

These examples highlight the importance of systematic structural modifications in elucidating the SAR of 2-(1H-tetrazol-5-yl)aniline derivatives and in guiding the design of new therapeutic agents with improved potency and selectivity. uq.edu.auvu.edu.au

Positional Isomerism and Bioactivity

Positional isomerism, which involves changing the position of a substituent on the aromatic ring, can significantly alter the electronic properties and three-dimensional shape of 2-(1H-tetrazol-5-yl)aniline derivatives, thereby impacting their interaction with biological targets. For instance, the placement of a bromine atom on the aniline ring illustrates this concept. The 4-bromo derivative and the 5-bromo isomer exhibit different electronic effects. This difference in substituent placement can influence how the molecule binds to a receptor, potentially leading to variations in biological activity. The specific positioning of the substituent can enhance or reduce the compound's steric complementarity within an enzyme's active site, which is a critical factor for its efficacy.

Substituent Effects on Potency and Selectivity

The potency and selectivity of 2-(1H-tetrazol-5-yl)aniline derivatives can be finely tuned by introducing various substituents onto the core structure. Structure-activity relationship (SAR) studies have consistently shown that the type and position of these substituents are critical determinants of biological activity.

One of the most effective strategies for enhancing potency has been the introduction of halogen atoms. zsmu.edu.uaresearchgate.net For example, adding a halogen to the aniline fragment of 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl(ethyl)urea derivatives was found to increase their antimicrobial activity. zsmu.edu.uaresearchgate.net Specifically, a derivative with a fluorine atom demonstrated significant growth inhibition against Escherichia coli and Klebsiella pneumonia. zsmu.edu.uaresearchgate.net Similarly, derivatives containing chlorine or bromine were effective against Pseudomonas aeruginosa. zsmu.edu.uaresearchgate.net The presence of a trifluoromethyl group on the phenylurea fragment combined with a chlorine atom on the aniline moiety also resulted in high antibacterial activity. zsmu.edu.ua

In the context of G protein-coupled receptor 35 (GPR35) agonism, substituent effects are also pronounced. The introduction of lipophilic groups and hydrogen bond acceptors at specific positions can enhance a compound's activity. nih.gov For instance, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives showed that a bromo substitution at the 5-position of the aniline ring, combined with a methoxy (B1213986) group on the benzamide portion, resulted in high potency. nih.gov Further enhancing this structure with a fluoro group at the ortho-position of the benzamide led to even greater agonistic activity. nih.gov

The table below summarizes the effects of different substituents on the biological activity of 2-(1H-tetrazol-5-yl)aniline derivatives based on available research data.

| Compound Class | Substituent(s) | Observed Effect | Target/Organism |

| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl(ethyl)ureas | Fluorine on aniline ring | Increased activity | E. coli, K. pneumonia zsmu.edu.uaresearchgate.net |

| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl(ethyl)ureas | Chlorine or Bromine on aniline ring | Increased activity | P. aeruginosa zsmu.edu.uaresearchgate.net |

| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl(ethyl)ureas | Trifluoromethyl on phenylurea, Chlorine on aniline | High activity | P. aeruginosa zsmu.edu.ua |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 5-Bromo on aniline, 4-Methoxy on benzamide | High potency | GPR35 Receptor nih.gov |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamides | 5-Bromo on aniline, 2-Fluoro & 4-Methoxy on benzamide | Further improved potency | GPR35 Receptor nih.gov |

Pharmacological Activities of 2-(1H-Tetrazol-5-yl)aniline Derivatives

Derivatives of 2-(1H-tetrazol-5-yl)aniline have attracted significant interest due to their broad spectrum of pharmacological activities. The unique structural features of the tetrazole ring, a bioisosteric equivalent of a carboxylic acid group, combined with the aniline scaffold, make these compounds versatile candidates for drug discovery. acs.orgthieme-connect.com Extensive research has focused on their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. zsmu.edu.ua Derivatives of 2-(1H-tetrazol-5-yl)aniline have emerged as a promising class of compounds in this area, demonstrating efficacy against a range of bacteria and fungi. zsmu.edu.uamdpi.compsu.edunih.gov

Studies have demonstrated that derivatives of 2-(1H-tetrazol-5-yl)aniline possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. zsmu.edu.ua A pharmacological screening of various derivatives revealed that 1-(2-(1H-tetrazol-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas were particularly selective against the Gram-positive cocci Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.uaresearchgate.netresearchgate.net Furthermore, 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines, another class of derivatives, also effectively inhibited the growth of these Gram-positive bacteria. zsmu.edu.uaresearchgate.net

The antibacterial spectrum of these compounds extends to Gram-negative strains as well. The introduction of specific halogen substituents has been shown to be an effective strategy for targeting these more challenging bacteria. zsmu.edu.ua For instance, a urea (B33335) derivative containing fluorine (compound 2.3 in a referenced study) effectively stopped the growth of Escherichia coli and Klebsiella pneumonia. zsmu.edu.uaresearchgate.net Derivatives with chlorine (compound 2.4) and bromine (compound 2.5) were active against Pseudomonas aeruginosa. zsmu.edu.uaresearchgate.net Research on other tetrazole derivatives has also confirmed activity against strains like Bacillus subtilis.

The following table presents a summary of the antibacterial activity of selected 2-(1H-tetrazol-5-yl)aniline derivatives.

| Derivative Class | Bacterial Strain(s) | Activity/Observation |

| 1-(2-(1H-tetrazol-5-yl)-phenyl)-3-phenyl(ethyl)ureas | Staphylococcus aureus, Enterococcus faecalis | Selective activity zsmu.edu.uaresearchgate.net |

| 5-(N,N-dialkylaminoethylthio)-tetrazolo[1,5-c]quinazolines | Staphylococcus aureus, Enterococcus faecalis | Effective growth detention zsmu.edu.ua |

| 1-Ethyl-3-(5-fluoro-2-(1H-tetrazol-5-yl)phenyl)urea | Escherichia coli, Klebsiella pneumonia | High growth inhibition zsmu.edu.ua |

| Urea derivatives with Chlorine/Bromine | Pseudomonas aeruginosa | Growth inhibition observed zsmu.edu.ua |

In addition to their antibacterial effects, 2-(1H-tetrazol-5-yl)aniline derivatives have demonstrated significant antifungal properties. zsmu.edu.uamdpi.compsu.edunih.gov The emergence of fungal infections, particularly those caused by resistant strains like Candida albicans, has created an urgent need for new antifungal agents. nih.govmdpi.com

Research has shown that specific structural modifications of the 2-(1H-tetrazol-5-yl)aniline core are crucial for antifungal activity. For example, antifungal properties were found to be characteristic of S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones). zsmu.edu.uaresearchgate.net In another study, synthesized (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives, particularly those with polar groups on the phenyl ring, exhibited excellent resistance against various fungal strains, including Aspergillus janus, Aspergillus niger, and Aspergillus sclerotiorum, with activity comparable or superior to the standard drug Fluconazole. mdpi.comnih.gov

Some derivatives have shown promise against fluconazole-resistant Candida albicans. mdpi.com For instance, N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated excellent antifungal efficacy against C. albicans. mdpi.com While some novel phenyl(2H-tetrazol-5-yl)methanamine derivatives showed only moderate activity against C. albicans and A. niger, these findings still contribute to the growing body of evidence supporting the potential of tetrazole-based compounds as antifungals. nih.gov

Anticancer and Antiproliferative Activity

The tetrazole scaffold is a key feature in a number of compounds developed for their anticancer properties. nih.govnih.govsemanticscholar.org Derivatives of 2-(1H-tetrazol-5-yl)aniline have been investigated for their antiproliferative effects against a variety of human cancer cell lines, with some compounds showing potent activity. nih.govnih.gov

The mechanism of action for many of these derivatives involves the disruption of microtubule polymerization, a critical process for cell division in cancer cells. nih.gov By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.govsemanticscholar.org For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and showed noteworthy potency against gastric (SGC-7901), lung (A549), and cervical (HeLa) cancer cell lines. semanticscholar.org

Studies have demonstrated the efficacy of these derivatives across a range of cancers. In vitro assays have shown that certain derivatives of 4-bromo-2-(1H-tetrazol-5-yl)aniline can effectively target cancer cells. Quillaic acid derivatives incorporating a 5-phenyl-1H-tetrazole moiety showed significantly improved antiproliferative activity against human colorectal cancer (HCT116) cells compared to the parent compound. nih.gov Similarly, 1,5-diaryl substituted tetrazoles have been identified as potent antiproliferative agents, with some exhibiting IC50 values in the nanomolar range against cell lines such as leukemia (HL-60) and lung cancer (A549). nih.gov

The table below highlights the anticancer activity of various 2-(1H-tetrazol-5-yl)aniline-related structures.

| Derivative Class | Cancer Cell Line(s) | IC50 Values / Activity |

| 1,5-Diaryl substituted tetrazoles | HL-60 (Leukemia), A549 (Lung), HT-29 (Colon) | 0.3–8.1 nM nih.gov |

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901 (Gastric), A549 (Lung), HeLa (Cervical) | Significant antiproliferative activity semanticscholar.org |

| Quillaic acid with 5-phenyl-1H-tetrazole | HCT116 (Colorectal) | IC50 = 2.46 ± 0.44 μM nih.gov |

| 2-Methoxy-4-(2H-tetrazol-5-yl)aniline analogues | Various cancer cell lines | IC50 values in the nanomolar range |

Inhibition of Cancer Cell Lines

Derivatives of 2-(1H-tetrazol-5-yl)aniline have emerged as a scaffold of interest in oncology research, with various studies demonstrating their potential to inhibit the growth of human cancer cell lines. nih.govresearchgate.net Preliminary in vitro studies have shown that certain derivatives can effectively target and inhibit the proliferation of various cancer cells. For instance, research into 4-bromo-2-(1H-tetrazol-5-yl)aniline derivatives indicated their ability to inhibit cancer cell growth.

Further modifications of the core structure have led to compounds with significant antiproliferative effects. A series of 1-substituted aryl-2-(1H-tetrazol-5-yl)-1H-benzo[f]chromene-3-amines demonstrated cytotoxic effects against a variety of human cancer cell lines. researchgate.net Similarly, the incorporation of the tetrazole moiety into quinoline (B57606) structures has yielded derivatives with notable growth inhibition percentages against cell lines such as Melanoma (SK-MEL-5) and Breast Cancer (T-47D). orientjchem.org

In a study focusing on 1,5-diaryl substituted tetrazoles as analogues of combretastatin (B1194345) A-4, compounds were evaluated against six different human cancer cell lines. nih.gov While the activity was less pronounced against A549 (non-small cell lung) cells, the unsubstituted C-5 phenyl derivative (4a) showed an IC₅₀ value of 3.8 nM against Jurkat (leukemia) cells. nih.gov Another derivative, compound 4l, was identified as a potent inhibitor of tubulin assembly. nih.gov The antiproliferative activities of selected 1,5-disubstituted tetrazole derivatives are highlighted below.

Table 1: Antiproliferative Activity of Selected 1,5-Diaryl Tetrazole Derivatives against Jurkat Cancer Cells

| Compound | C-5 Phenyl Substituent | IC₅₀ (nM) |

|---|---|---|

| 4a | Unsubstituted | 3.8 nih.gov |

| 4b | 2-thienyl | > 10,000 nih.gov |

Data sourced from related studies on tetrazole derivatives as antiproliferative agents.

Mechanisms of Action (e.g., Apoptosis Induction, Kinase Inhibition)

The anticancer effects of 2-(1H-tetrazol-5-yl)aniline derivatives are attributed to several mechanisms of action, most notably the induction of apoptosis and the inhibition of key cellular enzymes like kinases. In vitro tests have shown that specific derivatives can trigger apoptosis, or programmed cell death, in cancer cell lines, with some pathways mediated by G protein-coupled receptors (GPCRs).

For example, certain 1H-benzo[f]chromene derivatives containing the 2-(1H-tetrazol-5-yl) moiety have been reported to induce apoptosis by activating caspases 3 and 7. researchgate.net This process is often accompanied by cell cycle arrest at various phases, disrupting the cancer cells' ability to divide and proliferate. researchgate.net

Kinase inhibition is another critical mechanism. orientjchem.orgoncotarget.com Kinases are enzymes that play a central role in cell signaling and growth, and their overexpression is common in many cancers. orientjchem.org Derivatives of N-(4-anilinoquinolin-6-yl)acetamide containing a tetrazole ring have been developed as potent and selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. orientjchem.org Other quinoline-based tetrazole derivatives have shown potent inhibition of c-Met kinase, another important target in cancer therapy. orientjchem.org Furthermore, some phthalimide-based tetrazole derivatives have demonstrated the ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication and organization. nih.gov

Anti-inflammatory Properties

The tetrazole ring is a key pharmacophore in compounds evaluated for anti-inflammatory properties. researchgate.netpsu.edu The activation of G protein-coupled receptor 35 (GPR35), which is expressed in the gastrointestinal tract, has been linked to the inhibition of inflammation. frontiersin.org GPR35 activation can suppress the production of pro-inflammatory cytokines while stimulating anti-inflammatory cytokines, highlighting its protective role in conditions like DSS-induced colitis. frontiersin.org A number of 2-(1H-tetrazol-5-yl)aniline derivatives have been identified as potent agonists of GPR35, suggesting their potential as anti-inflammatory agents. frontiersin.orgnih.gov

Antiviral Activity

The 2-(1H-tetrazol-5-yl)aniline scaffold and related tetrazole derivatives have been investigated for their antiviral properties, with notable activity reported against influenza viruses. researchgate.netnih.govnih.gov A study on 2-adamantyl-5-aryltetrazoles revealed that some of these compounds exhibit moderate inhibitory activity against the influenza A (H1N1) virus in vitro. nih.gov One particular derivative, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, showed a selectivity index (SI) of 11, which was significantly higher than that of the reference drug rimantadine (B1662185) (SI 5). nih.gov

In another study, nonannulated tetrazolylpyrimidines were synthesized and tested for antiviral activity. nih.gov A compound from this series, {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid, demonstrated moderate in vitro activity against the H1N1 subtype of influenza A. nih.gov This compound was noted for its very low cytotoxicity, and its selectivity index was twice as high as that of rimantadine. nih.gov

Agonistic and Antagonistic Activities at Specific Receptors (e.g., GPR35)

Derivatives of 2-(1H-tetrazol-5-yl)aniline have been a focus of research for their interaction with specific receptors, particularly the orphan G protein-coupled receptor 35 (GPR35). nih.gov This receptor has been identified as a potential therapeutic target for inflammatory and metabolic diseases. nih.govnih.gov

A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were designed and synthesized, showing potent agonistic activity against GPR35. nih.gov Their activity was characterized using a dynamic mass redistribution (DMR) assay in HT-29 cells, which endogenously express GPR35. nih.gov The research identified N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide as a particularly potent GPR35 agonist. nih.gov The known GPR35 antagonist ML-145 was shown to block the DMR response generated by these agonists, confirming the specificity of their action at the GPR35 receptor. nih.govnih.gov

Table 2: GPR35 Agonistic Potency of Selected N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives

| Compound | Structure | EC₅₀ (μM) |

|---|---|---|

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) | Benzamide derivative | 0.059 nih.gov |

| N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63) | Benzamide derivative | 0.041 nih.gov |

Data represents the half-maximal effective concentration (EC₅₀) for GPR35 agonism as measured by a DMR assay. nih.gov

Drug Discovery and Development Considerations

Lead Compound Optimization and Druglikeness Evaluation

The development of 2-(1H-tetrazol-5-yl)aniline derivatives into viable drug candidates involves extensive lead optimization and evaluation of their druglikeness. nih.gov A key strategy in this process is the use of the tetrazole ring as a bioisostere for a carboxylic acid group. acs.orgnih.gov This substitution can improve metabolic stability and other physicochemical properties while maintaining the necessary interactions with the biological target. acs.orgnih.gov

For promising compounds, physicochemical properties are calculated to assess their "druglikeness" according to established guidelines like Lipinski's Rule of Five. nih.gov This evaluation considers parameters such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. semanticscholar.org For instance, potent GPR35 agonists like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and its 2-fluoro-4-methoxybenzamide (B1319559) analog were evaluated and found to possess good druglike properties, making them strong candidates for further development. nih.gov This process helps to identify compounds with a higher probability of success in later stages of drug development.

Target Identification and Validation

The therapeutic potential of 2-(1H-tetrazol-5-yl)aniline derivatives is explored through the critical processes of target identification and validation. These efforts aim to pinpoint specific biological molecules with which the compounds interact to elicit a therapeutic effect. Research has successfully identified several key targets, validating the potential of this chemical scaffold in diverse disease areas.

One significant area of investigation has been in combating antibiotic resistance. Through structure-based in silico screening followed by in vitro validation, derivatives of 2-(1H-tetrazol-5-yl)aniline have been identified as inhibitors of KPC-2 β-lactamase, a major contributor to bacterial resistance against carbapenem (B1253116) antibiotics. plos.org In these studies, N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzamide was validated as a competitive inhibitor of the KPC-2 enzyme, highlighting its potential for further development. plos.org

In the field of neuroscience, tetrazole-containing compounds are being evaluated for their ability to modulate ionotropic glutamate (B1630785) receptors. Specifically, derivatives have been designed as antagonists for Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8. nih.gov These proteins are crucial for the function of AMPA receptors, which are implicated in various neurological disorders. Validation studies using HEK293 cells co-expressing the receptor and its regulatory protein have determined the inhibitory concentrations (IC50) of these compounds, confirming their activity at the molecular target. nih.gov

Furthermore, tetrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. researchgate.net Novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold demonstrated inhibitory activity against AChE, suggesting a different therapeutic avenue for this class of compounds. researchgate.net

Interactive Data Table: Target Identification for 2-(1H-Tetrazol-5-yl)aniline and Related Derivatives

Preclinical Studies and In Vivo Models

Following successful target validation, promising 2-(1H-tetrazol-5-yl)aniline derivatives are advanced into preclinical studies utilizing various in vivo models to assess their efficacy in a biological system. These studies are crucial for understanding how the compounds behave in a complex organism and provide evidence for their therapeutic potential.

In oncology, derivatives have shown promise in aggressive cancer models. For instance, compounds targeting the DDX3X helicase have been evaluated in preclinical models of glioblastoma. mdpi.com In a different approach, a potent tubulin polymerization inhibitor, compound 12k, which belongs to the broader class of complex nitrogen-containing heterocycles, demonstrated significant tumor growth inhibition in a highly taxane-resistant prostate cancer xenograft model (PC-3/TxR). nih.gov This highlights the potential of such scaffolds to overcome drug resistance in established cancer models. nih.gov

Beyond cancer, the therapeutic utility of tetrazole derivatives has been explored for metabolic disorders. Novel 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles, identified as glycogen (B147801) phosphorylase inhibitors, have been subjected to in vivo studies to evaluate their antihyperglycemic activity. uobaghdad.edu.iq These preclinical investigations confirmed the biological effect of the compounds in a relevant disease model. uobaghdad.edu.iq

Interactive Data Table: Preclinical Evaluation of Tetrazole Derivatives

Computational Drug Design and Molecular Docking

Computational drug design and molecular docking are indispensable tools in the development of 2-(1H-tetrazol-5-yl)aniline derivatives. These in silico methods provide deep insights into the molecular interactions between the compounds and their biological targets, guiding the synthesis of more potent and selective molecules.

Molecular docking studies have been instrumental in understanding how these derivatives bind to their targets. For example, the docking of novel tetrazole derivatives into the active site of DNA gyrase helped to elucidate their potential as antimicrobial agents, with one compound showing a low binding affinity of -6.685 Kcal/mol. uobaghdad.edu.iq Similarly, docking studies of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives revealed that hydrophobic interactions played a major role in their binding to receptors. nih.gov

In cancer research, molecular docking has been used to predict the anticancer potential of newly synthesized bis-tetrazole acetamides. These studies demonstrated potent interactions with key cancer-related proteins such as caspase-3, NF-KAPPA-B, and p53. researchgate.net The binding energies calculated from these simulations provide a quantitative measure of the binding affinity, with one derivative showing a binding energy of -11.8 kJ/mol with TP53. researchgate.net For acetylcholinesterase inhibitors, docking simulations suggested that compounds with stronger nucleophilic substituents exhibited more robust inhibitory activity due to the formation of a greater number of hydrogen bonds with the enzyme. researchgate.net This illustrates how computational models can explain structure-activity relationships and guide rational drug design.

Interactive Data Table: Molecular Docking Studies of Tetrazole Derivatives

Mentioned Compounds

Coordination Chemistry and Material Science Applications

2-(1H-Tetrazol-5-yl)aniline as a Ligand in Coordination Chemistry

The unique electronic and structural characteristics of 2-(1H-tetrazol-5-yl)aniline allow it to act as a versatile building block for constructing diverse metallosupramolecular structures. Its ability to bridge metal centers leads to the formation of coordination polymers with varying dimensionalities and properties.

The 5-substituted-1H-tetrazole group is a key player in the design of coordination networks. It is often used as a bioisosteric replacement for carboxylic acids due to their similar pKa values. The tetrazole ring itself offers a rich variety of coordination modes, a feature that is central to its utility in constructing complex metal-organic frameworks (MOFs). nih.govrsc.org The deprotonated tetrazolate anion can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and various multidentate bridging fashions (e.g., μ₂ , μ₃). researchgate.netmdpi.com This coordinative flexibility is remarkable and allows for the formation of diverse structural topologies. rsc.org The nitrogen atoms of the tetrazole ring (N1, N2, N3, and N4) can all potentially participate in coordination, leading to numerous bridging modes that link metal centers into extended one-, two-, or three-dimensional structures. rsc.orgresearchgate.net

The presence of the aniline (B41778) group in 2-(1H-tetrazol-5-yl)aniline adds another layer of functionality. While the tetrazole group is the primary site for metal coordination, the amino group can participate in hydrogen bonding, which helps to stabilize the resulting crystal structures. Furthermore, the aniline group can be a site for post-synthetic modification, allowing for the tuning of the properties of the final material.

Table 1: Common Coordination Modes of Tetrazolate Ligands

| Coordination Mode | Description |

|---|---|

| Monodentate | The ligand binds to a single metal center through one nitrogen atom. |

| Bidentate Chelating | The ligand binds to a single metal center through two adjacent nitrogen atoms (e.g., N1 and N2). |

| Bidentate Bridging | The ligand bridges two metal centers using two different nitrogen atoms. |

2-(1H-tetrazol-5-yl)aniline and its derivatives readily form stable complexes with a wide range of transition metal ions. The synthesis of these complexes is typically achieved through solvothermal or hydrothermal methods, where the ligand and a corresponding metal salt are reacted in a suitable solvent. rsc.orgmdpi.com The specific metal ion used plays a crucial role in determining the final structure. rsc.org Complexes with several divalent transition metals have been reported, demonstrating the ligand's versatility.